molecular formula C14H18N2O6S B15044975 Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate

Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate

Cat. No.: B15044975
M. Wt: 342.37 g/mol
InChI Key: XISORPJGTBPTKW-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a cyclohexyl group, a nitrobenzenesulfonamido group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate typically involves the reaction of cyclohexyl acetate with 4-nitrobenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final product isolation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamido group.

Major Products Formed

    Oxidation: Products may include nitroso and hydroxylamine derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted sulfonamides can be formed.

Scientific Research Applications

Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate involves its interaction with specific molecular targets. The nitrobenzenesulfonamido group can bind to active sites on enzymes or receptors, inhibiting their function. This interaction can disrupt biological pathways and lead to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-aminoethanesulfonic acid: Used as a buffer in biochemical studies.

    Cyclohexyl acetate: A simpler ester used in organic synthesis.

    4-nitrobenzenesulfonamide: A related sulfonamide with similar functional groups.

Uniqueness

Cyclohexyl 2-(4-nitrobenzenesulfonamido)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H18N2O6S

Molecular Weight

342.37 g/mol

IUPAC Name

cyclohexyl 2-[(4-nitrophenyl)sulfonylamino]acetate

InChI

InChI=1S/C14H18N2O6S/c17-14(22-12-4-2-1-3-5-12)10-15-23(20,21)13-8-6-11(7-9-13)16(18)19/h6-9,12,15H,1-5,10H2

InChI Key

XISORPJGTBPTKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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